2-(Allylthio)-6-phenylpyrimidin-4(1H)-one
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Overview
Description
2-(Allylthio)-6-phenylpyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an allylthio group at the 2-position and a phenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylthio)-6-phenylpyrimidin-4(1H)-one typically involves the reaction of 2-mercaptopyrimidine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allylthio group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Allylthio)-6-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The allylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(Allylthio)-6-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The allylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl group may enhance the compound’s ability to interact with hydrophobic pockets within biological targets, increasing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Allylthio)pyrazine: Known for its cancer chemopreventive properties.
6-Allylthio-4-imino-1-methyl-3-methylthio-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Uniqueness
2-(Allylthio)-6-phenylpyrimidin-4(1H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The combination of the allylthio and phenyl groups provides a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
CAS No. |
62459-16-9 |
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Molecular Formula |
C13H12N2OS |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
4-phenyl-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H12N2OS/c1-2-8-17-13-14-11(9-12(16)15-13)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,14,15,16) |
InChI Key |
TYHAASWKUJJKKQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NC(=CC(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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